molecular formula C16H16O4 B5635256 2-ethoxyphenyl 4-methoxybenzoate CAS No. 685847-79-4

2-ethoxyphenyl 4-methoxybenzoate

Cat. No.: B5635256
CAS No.: 685847-79-4
M. Wt: 272.29 g/mol
InChI Key: HBVSSNKOQQGBEZ-UHFFFAOYSA-N
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Description

2-Ethoxyphenyl 4-methoxybenzoate is an organic compound with the molecular formula C16H16O4 It is a derivative of benzoic acid and is characterized by the presence of ethoxy and methoxy groups attached to the phenyl and benzoate moieties, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxyphenyl 4-methoxybenzoate typically involves the esterification of 2-ethoxyphenol with 4-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyphenyl 4-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-Ethoxyphenyl 4-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethoxyphenyl 4-methoxybenzoate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved can include inhibition of metabolic enzymes or interference with signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxyphenyl 4-methoxybenzoate is unique due to its specific combination of ethoxy and methoxy groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

(2-ethoxyphenyl) 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-3-19-14-6-4-5-7-15(14)20-16(17)12-8-10-13(18-2)11-9-12/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVSSNKOQQGBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801301813
Record name 2-Ethoxyphenyl 4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801301813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685847-79-4
Record name 2-Ethoxyphenyl 4-methoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=685847-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxyphenyl 4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801301813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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